

what are the chemical properties of trans-2,3-Epoxysuccinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans*-2,3-Epoxysuccinic acid

Cat. No.: B092029

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **trans**-2,3-Epoxysuccinic Acid

Introduction

trans-2,3-Epoxysuccinic acid, a C4-dicarboxylic acid featuring a strained three-membered epoxide ring, stands as a molecule of significant interest to researchers in organic synthesis and medicinal chemistry.^{[1][2][3]} Its bifunctional nature—combining the characteristic acidity of dicarboxylic acids with the high electrophilic reactivity of an epoxide—renders it a versatile building block and a potent pharmacophore. This guide provides an in-depth exploration of its core chemical properties, reaction mechanisms, and applications, with a particular focus on its role in drug development as an irreversible enzyme inhibitor.

Molecular Structure and Stereochemistry

trans-2,3-Epoxysuccinic acid is the *trans*-2,3-epoxy derivative of succinic acid.^{[1][2][3]} The "trans" designation signifies that the two carboxyl groups are on opposite sides of the epoxide ring plane. This specific stereochemistry is crucial to its interaction with biological targets and its synthetic utility.

- Molecular Formula: C₄H₄O₅^{[1][2]}
- Molecular Weight: 132.07 g/mol ^{[1][2]}

- IUPAC Name: (2R,3R)-oxirane-2,3-dicarboxylic acid (for one enantiomer) and its (2S,3S) enantiomer. The racemic mixture is often referred to as **(\pm)-trans-2,3-Epoxysuccinic acid**.
[\[1\]](#)[\[2\]](#)

Caption: 2D structure of **trans-2,3-Epoxysuccinic acid**.

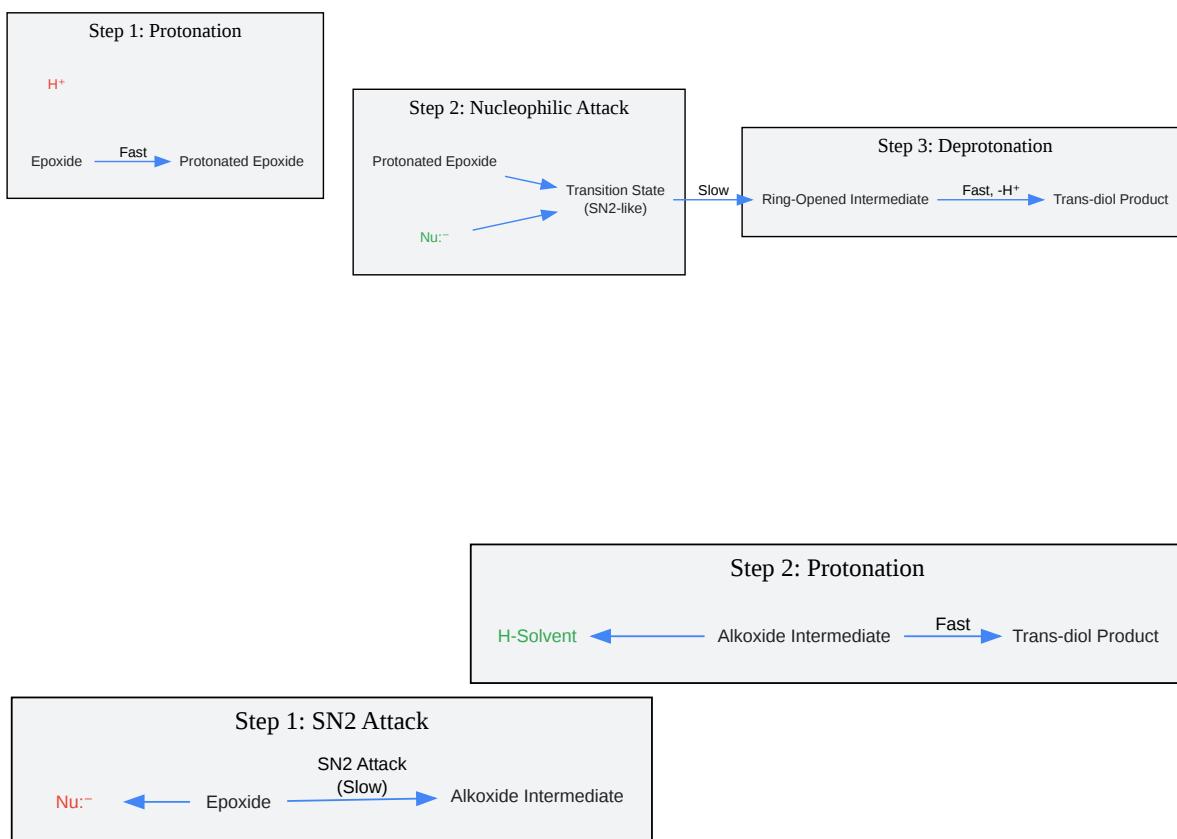
Core Chemical Properties

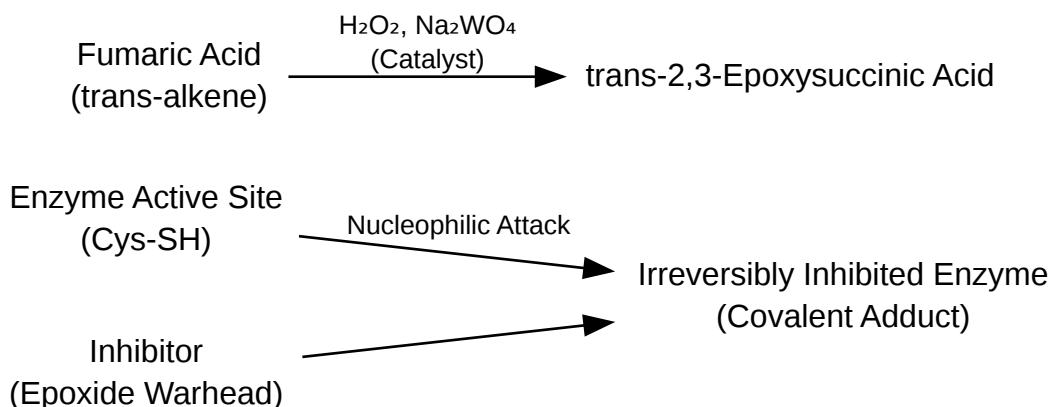
The chemical behavior of **trans-2,3-epoxysuccinic acid** is dominated by its two principal functional groups: the dicarboxylic acids and the epoxide ring.

Dicarboxylic Acid Functionality

Like other dicarboxylic acids, this molecule exhibits acidic properties in aqueous solutions.[\[4\]](#)[\[5\]](#) The presence of two carboxyl groups influences each other's acidity.

- Acidity: The molecule has two dissociation constants (pK_{a1} and pK_{a2}). The first proton is more acidic than that of a comparable monocarboxylic acid. This is due to the powerful electron-withdrawing inductive effect of the second carboxyl group, which stabilizes the resulting carboxylate anion.[\[4\]](#)[\[6\]](#)[\[7\]](#) Conversely, the second proton is less acidic because its removal is disfavored by the electrostatic repulsion from the existing negative charge of the mono-anion.[\[4\]](#)[\[7\]](#)


Property	Value (Predicted)	Reference
pK_{a1}	2.84 ± 0.40	--INVALID-LINK-- [2]
Melting Point	210-216 °C	--INVALID-LINK-- [2]
Water Solubility	Soluble	--INVALID-LINK-- [2]


- Typical Reactions: The carboxyl groups can undergo standard reactions such as esterification with alcohols, formation of amides with amines, and conversion to salts upon reaction with a base.[\[5\]](#)[\[8\]](#)

Epoxide Ring Reactivity

The defining feature of **trans-2,3-epoxysuccinic acid** is its highly reactive epoxide ring. The substantial ring strain, a result of the compressed bond angles in the three-membered ring, makes the epoxide an excellent electrophile, susceptible to ring-opening by a wide variety of nucleophiles.[9][10][11] This reactivity is the basis for its use in forming covalent bonds with biological targets.[12]

Under acidic conditions, the epoxide oxygen is first protonated, which dramatically increases the electrophilicity of the ring carbons by converting the hydroxyl group into a good leaving group.[10][13] The reaction proceeds via a backside attack by the nucleophile (e.g., water), resulting in an anti-addition product.[14] For **trans-2,3-epoxysuccinic acid**, this hydrolysis yields tartaric acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+/-)-TRANS-EPOXYSUCCINIC ACID | 141-36-6 [chemicalbook.com]
- 3. Monarch Initiative [beta.monarchinitiative.org]
- 4. grokipedia.com [grokipedia.com]
- 5. The chemistry of Dicarboxylic Acids.pptx [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. fiveable.me [fiveable.me]
- 9. Epoxide - Wikipedia [en.wikipedia.org]
- 10. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]

- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [what are the chemical properties of trans-2,3-Epoxysuccinic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092029#what-are-the-chemical-properties-of-trans-2-3-epoxysuccinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com